2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
Description
The compound 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine features a pyrimidine core linked to a piperazine moiety, which is further connected to a 1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group. This structure combines heterocyclic motifs (pyrimidine, piperazine, triazole) known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-13-11-14(3-4-15(13)19)26-12-16(22-23-26)17(27)24-7-9-25(10-8-24)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMDGQFVYLKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment of the Fluorinated Aromatic Ring:
Piperazine and Pyrimidine Integration: The final steps involve the coupling of the triazole intermediate with piperazine and pyrimidine derivatives under appropriate conditions, such as using coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison :
Fluoroquinolone-Triazole-Piperazine Conjugates
Hybrids like 7-(4-(5-amino-1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1b) integrate fluoroquinolone cores with triazole-piperazine motifs, demonstrating antibacterial activity .
| Compound | Molecular Weight | Key Substituents | Biological Target |
|---|---|---|---|
| 1b | ~550* | p-Tolyl, fluoroquinolone | DNA gyrase inhibition |
Comparison :
- The target compound lacks the fluoroquinolone scaffold, likely shifting its pharmacological profile from antibacterial to anticancer or enzyme-inhibitory roles.
- Piperazine linkages enhance solubility and bioavailability in both compound classes .
Biological Activity
The compound 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.36 g/mol. The presence of the triazole ring and piperazine moiety contributes to its biological activity by potentially enhancing interactions with biological targets.
Research indicates that this compound exhibits significant inhibition of proto-oncogene tyrosine-protein kinase Src (c-Src), which is implicated in various cancers. The IC50 values for the inhibition of c-Src range from approximately 81 to 82.3 µM, suggesting moderate potency against this target .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays:
- Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in cancer cell lines, indicating its potential as an anticancer agent.
- Cytotoxicity : The cytotoxic effects were assessed using human embryonic kidney cells (HEK-293), where it demonstrated low toxicity at effective concentrations .
Antimicrobial Activity
The antimicrobial properties of the compound have also been studied:
- Inhibition Studies : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Specific IC50 values are not detailed in the available literature but suggest promising antimicrobial potential .
Data Table: Biological Activity Summary
| Activity Type | Target/Assay | IC50 Value (µM) | Notes |
|---|---|---|---|
| c-Src Inhibition | Proto-oncogene tyrosine-protein kinase Src | 81 - 82.3 | Moderate potency against cancer targets |
| Cytotoxicity | HEK-293 Cells | >100 | Low toxicity observed |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Not specified | Promising antimicrobial activity |
Case Studies
- Study on Anticancer Properties : A study published in PMC evaluated various derivatives of triazole compounds, including those similar to our target compound. It was found that modifications in the structure significantly affected their anticancer efficacy, with some derivatives exhibiting IC50 values as low as 6.2 µM against colon carcinoma cells .
- Evaluation Against Mycobacterium tuberculosis : In another study focusing on anti-tubercular agents, related compounds were synthesized and tested against Mycobacterium tuberculosis. Although not directly related to our compound, the methodologies and findings provide insights into how structural modifications can enhance biological activity against pathogens .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound post-synthesis?
Answer:
Structural confirmation requires a combination of 1H NMR (to resolve proton environments, e.g., aromatic protons at δ 7.2–8.5 ppm and piperazine/methyl groups at δ 2.5–3.5 ppm) and 19F NMR (to confirm the fluorophenyl moiety, typically at δ -110 to -120 ppm). For crystalline forms, X-ray diffraction (XRD) is critical to resolve bond angles and torsional strain in the triazole-piperazine-pyrimidine core .
Basic: What are the key physicochemical properties to consider during experimental design?
Answer:
Predicted properties from experimental analogs include:
- Boiling point : 582.4 ± 60.0 °C (requires inert atmosphere for thermal studies)
- pKa : 13.23 ± 0.10 (indicating weak basicity, relevant for solubility in acidic buffers)
- Density : 1.235 ± 0.06 g/cm³ (critical for solvent selection in crystallization) .
Advanced: How should researchers address discrepancies in thermal stability data across synthesis batches?
Answer:
Use thermogravimetric analysis (TGA) under controlled nitrogen flow to minimize oxidative decomposition. Compare degradation profiles with reference compounds (e.g., piperazinyl-pyrimidine derivatives). Apply multivariate statistical models to isolate variables (e.g., solvent purity, reaction time) contributing to batch variability .
Advanced: What methodological frameworks are suitable for analyzing structure-activity relationships (SAR) of this compound?
Answer:
Adopt an embedded experimental design :
- Quantitative : Measure IC50 values against target receptors (e.g., kinase inhibition) using dose-response assays.
- Qualitative : Pair with molecular docking simulations to correlate triazole/pyrimidine substituents with binding affinity. Cross-validate with XRD-derived conformational data .
Basic: How can researchers verify the purity of intermediates during multi-step synthesis?
Answer:
Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. For fluorinated intermediates, 19F NMR is essential to confirm the absence of defluorination byproducts. Compare retention times and spectral data with published analogs (e.g., 4-fluorophenyl-triazole derivatives) .
Advanced: What strategies mitigate risks of data irreproducibility in bioactivity studies?
Answer:
- Blinded replication : Assign independent teams to repeat assays under identical conditions.
- Positive controls : Include known inhibitors (e.g., kinase inhibitors with similar scaffolds) to validate assay sensitivity.
- Data transparency : Publish raw NMR/TGA datasets alongside processed results to enable third-party verification .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
A dichloromethane/methanol (3:1) mixture is effective for piperazinyl-pyrimidine derivatives. For fluorinated analogs, use ethyl acetate/hexane gradients to enhance crystal lattice stability. Monitor solubility via dynamic light scattering (DLS) to prevent amorphous precipitation .
Advanced: How can computational modeling enhance the design of analogs with improved pharmacokinetics?
Answer:
- Molecular dynamics (MD) simulations : Predict metabolic stability by modeling CYP450 interactions with the triazole moiety.
- ADMET prediction tools : Use software like SwissADME to estimate logP (target <3) and blood-brain barrier permeability. Validate with in vitro hepatocyte assays .
Basic: What are the critical steps for scaling up the synthesis without compromising yield?
Answer:
- Stepwise optimization : Prioritize the triazole cyclization step (Cu-catalyzed azide-alkyne click reaction) with strict temperature control (60–70°C).
- Quench protocols : Neutralize excess reagents (e.g., sodium bicarbonate for acidic byproducts) before purification.
- In-line FTIR : Monitor reaction progress in real-time to avoid over- or under-reaction .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Answer:
Conduct a meta-analysis with the following steps:
Normalize data using Z-scores to account for assay variability.
Apply Bayesian hierarchical modeling to identify outliers.
Validate hypotheses with isogenic cell lines to eliminate genetic background noise.
Cross-reference with structural analogs (e.g., pyrimidine-piperazine derivatives) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
